![molecular formula C20H12ClF5N2O2 B2885035 5-chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide CAS No. 339024-18-9](/img/structure/B2885035.png)
5-chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide” is a derivative of trifluoromethylpyridine (TFMP) . TFMP and its derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice of method depends largely on the identity of the desired target compound .
Molecular Structure Analysis
TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .
Chemical Reactions Analysis
The synthesis of TFMP derivatives encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .
Physical And Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Scientific Research Applications
5-chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide\text{5-chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide}5-chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
, has several scientific research applications due to its unique chemical structure. Below is a comprehensive analysis of its applications across different fields:Pharmaceutical Drug Development
The trifluoromethyl group present in this compound is a common feature in many FDA-approved drugs . This group can significantly affect a drug’s pharmacokinetics, including its metabolic stability, lipophilicity, and bioavailability. Therefore, this compound could be a valuable precursor in the synthesis of new pharmacologically active molecules that require improved pharmacokinetic properties.
Agrochemical Research
Compounds with a trifluoromethylpyridine moiety, such as the one , are key structural motifs in active agrochemical ingredients . They are used in the development of pesticides and herbicides, offering protection against a wide range of pests and improving crop yields.
Veterinary Medicine
Similar to its applications in human pharmaceuticals, this compound’s derivatives can be used in veterinary medicine. The trifluoromethyl group-containing drugs have been approved for use in animals, indicating potential applications in developing new veterinary treatments .
Mechanism of Action
Mode of Action
The presence of a trifluoromethyl group (-cf3) attached to a tertiary stereogenic center in a hetero aliphatic ring could potentially improve drug potency toward certain enzyme inhibition by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
The compound’s structure suggests it could participate in electronically divergent processes with a metal catalyst in a Suzuki–Miyaura (SM) coupling reaction .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its potential interaction with various receptors or enzymes, it could have diverse effects at the molecular and cellular levels .
Future Directions
properties
IUPAC Name |
5-chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClF5N2O2/c21-15-7-12(18(29)27-17-5-4-14(22)8-16(17)23)10-28(19(15)30)9-11-2-1-3-13(6-11)20(24,25)26/h1-8,10H,9H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYPUSKCWUXTPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=C(C2=O)Cl)C(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClF5N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.